molecular formula C7H7BF3NO2S B580498 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256346-08-3

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid

Cat. No.: B580498
CAS No.: 1256346-08-3
M. Wt: 237.003
InChI Key: XXLJAJGFTXZTBB-UHFFFAOYSA-N
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Description

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is an organoboron compound with the empirical formula C7H7BF3NO2S and a molecular weight of 237.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylthio group and a trifluoromethyl group. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-Methylthio-5-trifluoromethylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products

The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-5-trifluoromethylpyridine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.

    5-Trifluoromethylpyridine-3-boronic acid: Lacks the methylthio group, which may affect its reactivity and selectivity in certain reactions.

    2-Methylthio-3-boronic acid pyridine: Similar structure but without the trifluoromethyl group, which can influence the electronic properties and reactivity.

Uniqueness

2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to the presence of both the methylthio and trifluoromethyl groups, which can enhance its reactivity and selectivity in various organic transformations. The trifluoromethyl group imparts electron-withdrawing properties, while the methylthio group can provide steric and electronic effects that influence the outcome of reactions .

Properties

IUPAC Name

[2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLJAJGFTXZTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681647
Record name [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-08-3
Record name [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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